![molecular formula C8H5NO B13972844 2,4-Methanofuro[2,3-C]pyridine CAS No. 99573-90-7](/img/structure/B13972844.png)
2,4-Methanofuro[2,3-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Methanofuro[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Methanofuro[2,3-C]pyridine typically involves cyclization reactions. One common method is the cycloaddition of fluorinated oxadiazoles with triallylamine, which yields octahydro-2,7-methanofuro[3,2-C]pyridine derivatives . This reaction is conducted under mild conditions at temperatures around 110–130°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cycloaddition reactions for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 2,4-Methanofuro[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furo[2,3-C]pyridine-1,4-diones , while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2,4-Methanofuro[2,3-C]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,4-Methanofuro[2,3-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to disrupt key cellular signaling pathways by binding to specific proteins, leading to effects such as cell cycle arrest and apoptosis . Molecular docking studies have revealed strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα).
類似化合物との比較
Octahydro-2,7-methanofuro[3,2-C]pyridine: This compound is structurally similar and shares some chemical properties.
Pyrazolo[4,3-C]pyridine: This compound has a similar fused ring system and is used in medicinal chemistry for its therapeutic potential.
2-Pyridone: This compound is another heterocycle with significant applications in various fields.
Uniqueness: 2,4-Methanofuro[2,3-C]pyridine is unique due to its specific ring fusion and the resulting electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials with tailored properties.
特性
CAS番号 |
99573-90-7 |
|---|---|
分子式 |
C8H5NO |
分子量 |
131.13 g/mol |
IUPAC名 |
2-oxa-5-azatricyclo[5.2.1.03,8]deca-1(9),3(8),4,6-tetraene |
InChI |
InChI=1S/C8H5NO/c1-5-3-9-4-8-7(5)2-6(1)10-8/h2-4H,1H2 |
InChIキー |
FBQCSOQOMAVFCE-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC3=C(O2)C=NC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


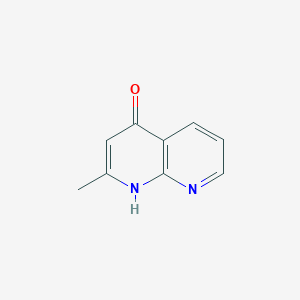
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
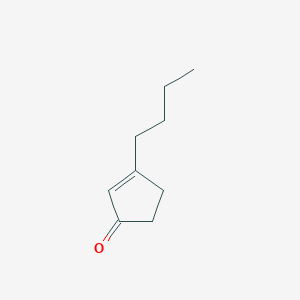
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)


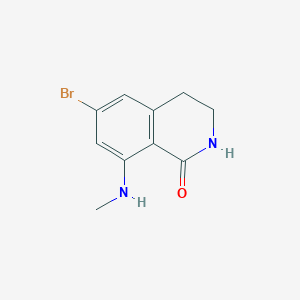
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazol-6-amine](/img/structure/B13972805.png)
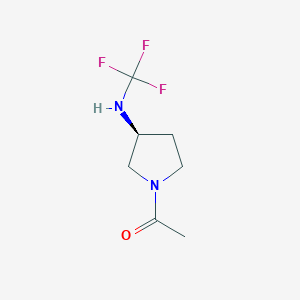
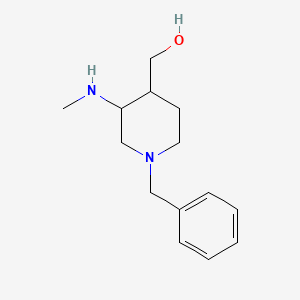
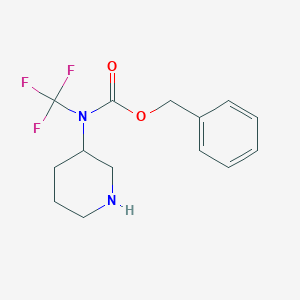
![2-(Chloromethyl)-6-ethyl-6-azaspiro[3.4]octane](/img/structure/B13972814.png)
![2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-](/img/structure/B13972836.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
